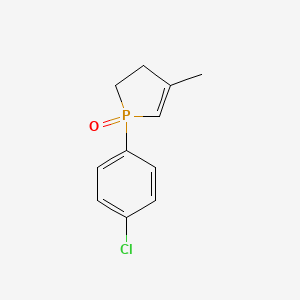
1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide is a chemical compound with the molecular formula C10H10ClOP It is a member of the phosphole family, which are heterocyclic compounds containing a phosphorus atom in a five-membered ring
Preparation Methods
The synthesis of 1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide can be achieved through several synthetic routes. One common method involves the hydrogenation of 3-methyl-1-phenylphospholane-1-oxide using palladium on activated carbon as a catalyst in methanol at ambient temperature . The reaction conditions typically involve a hydrogen pressure of 20 bar and a flow rate of 1 mL/min. The product is obtained in high yield and purity.
Industrial production methods for this compound may involve similar hydrogenation processes, but on a larger scale with optimized reaction conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding phospholane derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phosphorus atom, to form various substituted phosphole derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphole derivatives and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions involving phosphorus-containing heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom in the compound’s structure can form coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide can be compared with other similar compounds, such as:
1H-Phosphole, 1-phenyl-2,3-dihydro-4-methyl-, 1-oxide: This compound lacks the chlorine substituent on the phenyl ring, which can affect its reactivity and applications.
1H-Phosphole, 1-(4-methylphenyl)-2,3-dihydro-4-methyl-, 1-oxide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
195317-29-4 |
|---|---|
Molecular Formula |
C11H12ClOP |
Molecular Weight |
226.64 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C11H12ClOP/c1-9-6-7-14(13,8-9)11-4-2-10(12)3-5-11/h2-5,8H,6-7H2,1H3 |
InChI Key |
NKOUQQBAAREAGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CP(=O)(CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















